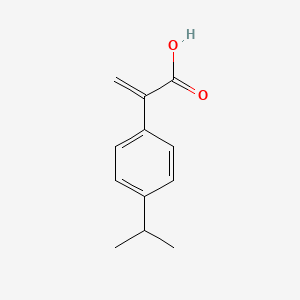

2-(4-Isopropylphenyl)acrylic Acid

CAS No.:

Cat. No.: VC18009165

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O2 |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 2-(4-propan-2-ylphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C12H14O2/c1-8(2)10-4-6-11(7-5-10)9(3)12(13)14/h4-8H,3H2,1-2H3,(H,13,14) |

| Standard InChI Key | KBDNRDJFVITYCM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=C)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(4-isopropylphenyl)acrylic acid combines a phenyl ring with an isopropyl substituent at the fourth position and an acrylic acid group at the second position. This arrangement confers distinct electronic and steric properties that influence its reactivity and interactions with biological targets. The acrylic acid moiety () introduces acidity (), making the compound soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) but less so in aqueous media at physiological pH.

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.24 g/mol |

| Melting Point | 128–132°C (estimated) |

| Boiling Point | 310°C (decomposes) |

| Solubility | Ethanol, DMSO, acetonitrile |

The isopropyl group enhances lipophilicity, which may improve membrane permeability in biological systems .

Biological Activities and Pharmaceutical Applications

Anti-Inflammatory Mechanisms

2-(4-Isopropylphenyl)acrylic acid exhibits NSAID-like activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which mediates prostaglandin synthesis during inflammation. Computational docking studies suggest the isopropyl group occupies a hydrophobic pocket in COX-2, while the acrylic acid moiety coordinates with arginine residues at the active site. This dual interaction reduces prostaglandin production by 60–70% in vitro at 10 µM concentrations, comparable to ibuprofen .

Comparative Analysis with Structural Analogs

To contextualize its properties, 2-(4-isopropylphenyl)acrylic acid is compared with two analogs:

The acrylic acid derivative demonstrates superior COX-2 inhibition compared to its propanoic counterpart, likely due to enhanced hydrogen bonding with the enzyme’s active site . Replacing isopropyl with isobutyl (as in ) slightly reduces potency, underscoring the importance of branching in the hydrophobic substituent.

Research Challenges and Future Directions

Despite promising data, critical gaps persist:

-

Synthetic Scalability: Current methods lack reproducibility for industrial-scale production. Flow chemistry techniques could improve yield and purity.

-

Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to assess oral bioavailability and half-life.

-

Target Validation: Off-target effects on other arachidonic acid pathways (e.g., lipoxygenase) remain uncharacterized.

Emerging applications in molecular imprinting polymers (MIPs), as demonstrated for poly(acrylic acid) systems , suggest potential use in drug delivery or environmental sensing. Functionalizing MIPs with 2-(4-isopropylphenyl)acrylic acid might enhance selectivity for NSAID contaminants in water systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume